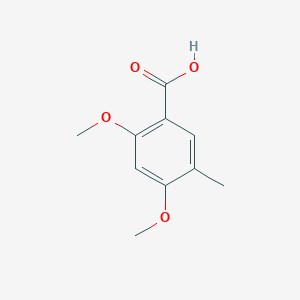

2,4-Dimethoxy-5-methylbenzoic acid

Übersicht

Beschreibung

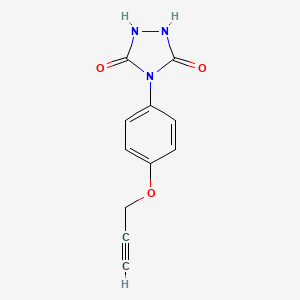

“2,4-Dimethoxy-5-methylbenzoic acid” is a chemical compound with the molecular formula C10H12O4 . It is a derivative of benzoic acid .

Synthesis Analysis

The synthesis of compounds similar to “2,4-Dimethoxy-5-methylbenzoic acid” has been reported in the literature . For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dimethoxy-5-methylbenzoic acid” are not explicitly mentioned in the retrieved sources .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Synthesis

2,4-Dimethoxy-5-methylbenzoic acid has been studied in the context of its structural properties and synthesis methods. For example, research has examined the synthesis of related compounds like 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid, which are aromatic constituents of calichemicin antibiotics (Laak & Scharf, 1989). Another study focused on the nearly planar structures of 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid, highlighting their unique molecular conformations (Barich, Zell, Powell, & Munson, 2004).

Chemical Properties and Reactions

Research has also delved into the chemical properties and reactions involving 2,4-dimethoxy-5-methylbenzoic acid. For instance, studies have been conducted on the synthesis of derivatives like 2,4-dimethoxybenzoyl chloride, which involves methylation and chlorination (Wan You-zhi, 2007). Additionally, the compound's role in the photostabilization mechanism of certain dienic additives has been investigated (Harvey, Cook, & Ragauskas, 1997).

Pharmacological Research

In pharmacological research, derivatives of 2,4-dimethoxy-5-methylbenzoic acid have been studied for their potential medicinal properties. For example, the effects of 3,5-dimethoxy-4-hydroxybenzoic acid on haemoglobin S polymerisation, analgesia, and inflammation were explored, indicating possible value in the management of sickle cell disease (Gamaniel, Samuel, Kapu, Samson, Wagner, Okogun, & Wambebe, 2000).

Antifungal Applications

The antifungal activity of related compounds, such as 2,5-dimethoxybenzoic acid, has been assessed for controlling postharvest decay pathogens of strawberry fruits, demonstrating its potential as an antifungal compound (Lattanzio, Di Venere, Linsalata, Lima, Ippolito, & Salerno, 1996).

Safety and Hazards

Wirkmechanismus

Mode of Action

Benzoic acid derivatives are known to participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation

Biochemical Pathways

The specific biochemical pathways affected by 2,4-Dimethoxy-5-methylbenzoic acid are not well-documented. As a derivative of benzoic acid, it may be involved in similar pathways, such as those related to metabolism and detoxification. The presence of the methoxy and methyl groups could alter its participation in these pathways .

Pharmacokinetics

The pharmacokinetics of 2,4-Dimethoxy-5-methylbenzoic acid, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-known. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would likely involve the liver and kidneys, respectively .

Result of Action

One study suggests that a related compound, 2-amino-5-methylbenzoic acid, may disrupt cell membrane integrity, leading to leakage of electrolytes and proteins

Eigenschaften

IUPAC Name |

2,4-dimethoxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6-4-7(10(11)12)9(14-3)5-8(6)13-2/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBKBHAIWAXLPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679891 | |

| Record name | 2,4-Dimethoxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50625-55-3 | |

| Record name | 2,4-Dimethoxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B1422194.png)

![(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1422209.png)

![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B1422210.png)